molecular formula C14H14N2O2 B2525333 N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide CAS No. 2411304-35-1

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide

Cat. No. B2525333
CAS RN: 2411304-35-1
M. Wt: 242.278
InChI Key: HDEPEWLAIZMNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide, also known as TAT-Lys-OMe or TAT-Lysine-OMe, is a synthetic peptide that has been widely used in scientific research. This peptide is composed of a cell-penetrating peptide (CPP) called TAT, which is derived from the HIV-1 transactivator of transcription protein, and a lysine residue that is linked to an O-methyl group and a nitrile group. TAT-Lys-OMe has been shown to have a variety of biological activities, including the ability to cross cell membranes and enter cells, as well as the ability to interact with intracellular targets.

Mechanism Of Action

The mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is not fully understood, but it is believed to involve the interaction of the TAT peptide with cell surface receptors and the subsequent internalization of the peptide into cells. Once inside the cell, the lysine residue of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide can interact with intracellular targets and deliver therapeutic agents or modulate protein activity.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. The peptide has been shown to enter cells and localize to the cytosol and nucleus. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been shown to interact with intracellular targets, including transcription factors and enzymes. The peptide has been used to deliver a variety of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been used to modulate protein activity and signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is its ability to enter cells and deliver therapeutic agents or modulate protein activity. This peptide has been widely used in drug delivery and protein transduction applications. However, one limitation of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is its potential toxicity at high concentrations. The peptide has been shown to cause cell death at high concentrations, and care must be taken to use appropriate concentrations in experiments.

Future Directions

There are many potential future directions for research on N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. One area of interest is the development of new therapeutic agents that can be delivered using N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. This peptide has the potential to deliver a wide range of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. Another area of interest is the development of new intracellular targeting strategies using N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. This peptide has been used to target intracellular proteins and modulate their activity, and there is potential for further development of this approach. Finally, there is potential for the development of new cell-penetrating peptides based on the N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide structure.

Synthesis Methods

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The TAT peptide is first synthesized using Fmoc chemistry, and the lysine residue is added using standard coupling reagents. The O-methyl and nitrile groups are then introduced using appropriate protecting groups and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques.

Scientific Research Applications

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has been used in a wide range of scientific research applications, including drug delivery, protein transduction, and intracellular targeting. The cell-penetrating ability of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide allows it to enter cells and deliver drugs or other molecules to intracellular targets. This peptide has been used to deliver a variety of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been used to target intracellular proteins and modulate their activity.

properties

IUPAC Name

N-[1-(3-cyanophenyl)-2-methoxyethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-5-14(17)16-13(10-18-2)12-7-4-6-11(8-12)9-15/h4,6-8,13H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEPEWLAIZMNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(COC)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide

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